molecular formula C11H20Si B8291090 (Isopropenyldiisopropylsilyl)acetylene

(Isopropenyldiisopropylsilyl)acetylene

Cat. No. B8291090
M. Wt: 180.36 g/mol
InChI Key: GLHBCYNBJJDWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Isopropenyldiisopropylsilyl)acetylene is a useful research compound. Its molecular formula is C11H20Si and its molecular weight is 180.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Isopropenyldiisopropylsilyl)acetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Isopropenyldiisopropylsilyl)acetylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Isopropenyldiisopropylsilyl)acetylene

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

ethynyl-di(propan-2-yl)-prop-1-en-2-ylsilane

InChI

InChI=1S/C11H20Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,10-11H,2H2,3-7H3

InChI Key

GLHBCYNBJJDWDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#C)(C(C)C)C(=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude isopropenyldiisopropylbromosilane (10.6 g) was treated with 75 mmol of lithium acetylide. The lithium acetylide was formed by saturating an anhydrous THF solution (at −78° C., 200 mL) with acetylene gas that had been passed through a −78° C. cold trap to remove acetone. No further drying of the acetylene gas was undertaken. Once the solution was presumed to be saturated (after 1 hour of flushing the gas through), the solution was treated with n-butyllithium (30 mL, 2.5 M in hexanes, 75 mmol) in a careful dropwise manner so as to maintain the temperature very close to −78° C. After this addition was completed, the isopropenyldiisopropylbromosilane was added as a concentrated solution (˜5 M) in anhydrous THF dropwise to the reaction mixture. The temperature was maintained for an additional 1 hour, then allowed to gradually warm to room temperature. The reaction was quenched by the slow addition of a small amount of saturated ammonium chloride (about 5 mL) and additional water (50 mL). Pentane (100 mL) was added, and the organic layer was separated. The aqueous layer was extracted a second time with pentane (50 mL), and the organic layer separated. The organic layers were washed with water (3×50 mL), dried over MgSO4, filtered, and concentrated on the rotary evaporator. No further purification was performed. Analysis of the liquid product was performed by GC-MS Analysis Method 2. This showed that the area under the peak corresponding to the desired product, (isopropenyldiisopropylsilyl)acetylene with a molecular weight of 180, was 87.34% of the total integrated area indicating a high purity.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
isopropenyldiisopropylbromosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.